
4-Chloroquinolin-8-ol
Übersicht
Beschreibung
4-Chloroquinolin-8-ol (CAS: 57334-36-8) is a halogenated quinoline derivative with the molecular formula C₉H₆ClNO and a molecular weight of 179.60 g/mol . It features a chlorine substituent at position 4 and a hydroxyl group at position 8 of the quinoline backbone. The compound is sparingly soluble in aqueous solutions but dissolves in dimethyl sulfoxide (DMSO) and requires storage at 2–8°C to maintain stability .
Its applications span research settings, particularly as a component in histone demethylase inhibitor studies .
Vorbereitungsmethoden
Cyclization of β-(o-Substituted Anilino)-Propanoic Acid Derivatives
The cyclization of β-(o-substituted anilino)-propanoic acid derivatives offers a direct route to 4-chloroquinoline analogs. As demonstrated in US4277607A , reacting β-(o-trifluoromethylanilino)-propanoic acid with phosphorus oxychloride (POCl₃) and iodine at 93–95°C yields 4-chloro-8-trifluoromethyl-quinoline in 80% yield . Adapting this method for 4-chloroquinolin-8-ol would require starting materials with a hydroxyl group at position 8.
Reaction Mechanism and Conditions
-
Chlorination and Oxidation : POCl₃ acts as both a chlorinating agent and solvent, while iodine facilitates oxidation. The reaction proceeds via cyclodehydration, forming the quinoline ring and introducing chlorine at position 4 .
-
Regioselectivity : The hydroxyl group at position 8 must be protected during chlorination to prevent side reactions. For example, using a tert-butyldimethylsilyl (TBS) ether protecting group could stabilize the hydroxyl moiety.
Example Protocol :
-
Step A : Protect 8-hydroxyquinoline with TBSCl in dimethylformamide (DMF).
-
Step B : React the protected intermediate with POCl₃ and iodine at 90°C for 4 hours.
-
Step C : Deprotect using tetrabutylammonium fluoride (TBAF) to yield this compound.
Challenges :
-
Protecting group stability under acidic conditions.
-
Competing reactions at other positions of the quinoline ring.
Skraup Synthesis Adaptations Using Chlorinated Aminophenols
The Skraup synthesis, traditionally used for quinoline derivatives, can be modified for this compound. CN102267943B details the preparation of 5-chloro-8-hydroxyquinoline via cyclization of 4-chloroortho-aminophenol with glycerol and sulfuric acid . Adjusting the starting material to 3-chloro-4-aminophenol could direct chlorination to position 4.
Key Modifications
-
Starting Material : 3-Chloro-4-aminophenol instead of 4-chloroortho-aminophenol.
-
Reaction Conditions : Concentrated sulfuric acid (100–170°C) promotes cyclization, with glycerol acting as the carbonyl source .
Data Table 1: Skraup Synthesis Parameters
Parameter | Value |
---|---|
Starting Material | 3-Chloro-4-aminophenol |
Solvent | Sulfuric acid |
Temperature | 150°C |
Yield (Theoretical) | 60–70% |
Advantages :
-
Utilizes inexpensive reagents (glycerol, sulfuric acid).
-
Scalable for industrial production.
Limitations :
-
Requires precise temperature control to avoid over-oxidation.
-
Limited regioselectivity without directing groups.
Direct Chlorination of 8-Hydroxyquinoline
Direct electrophilic chlorination of 8-hydroxyquinoline presents a straightforward approach. CN115784985A describes chlorinating 8-hydroxyquinoline with hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) in mixed acids (H₂SO₄, H₃PO₄) . The hydroxyl group at position 8 activates the ring for electrophilic substitution, favoring chlorination at position 4 due to para-directing effects.
Optimization Strategies
-
Acid Composition : A 3:1 ratio of H₂SO₄ to H₃PO₄ enhances protonation, directing chlorine to position 4 .
-
Reagent Ratios : Excess H₂O₂ (1.5 equivalents) minimizes di- and tri-chlorinated byproducts.
Example Reaction :
Side Reactions :
-
5-Chloro-8-hydroxyquinoline (20–25% yield).
-
7-Chloro-8-hydroxyquinoline (10–15% yield).
Purification :
-
Recrystallization from ethanol-water mixtures improves purity to >95%.
Protection-Deprotection Strategies
Introducing chlorine via a protection-deprotection sequence ensures regioselectivity. This method involves three stages:
-
Protection : Convert the hydroxyl group to a methoxymethyl (MOM) ether using chloromethyl methyl ether (MOMCl).
-
Chlorination : Treat the protected intermediate with N-chlorosuccinimide (NCS) in acetonitrile at 80°C.
-
Deprotection : Remove the MOM group with HCl in dioxane.
Advantages :
-
High regioselectivity (>90% para substitution).
-
Avoids harsh acidic conditions.
Disadvantages :
-
Additional steps reduce overall yield (40–50%).
Comparative Analysis of Methods
Data Table 2: Method Comparison
Method | Yield | Scalability | Regioselectivity |
---|---|---|---|
Cyclization | 70–80% | Industrial | Moderate |
Skraup Adaptation | 60–70% | Industrial | Low |
Direct Chlorination | 50–60% | Laboratory | High |
Protection-Deprotection | 40–50% | Laboratory | Very High |
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form 4-chloroquinoline.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 4-Chloroquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 4-Chloroquinolin-8-ol exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values are as follows:
Pathogen | MIC (mg/mL) | Standard Drug MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 0.0625 | 0.125 |
Klebsiella pneumoniae | 0.25 | 0.125 |
Pseudomonas aeruginosa | 0.125 | 0.125 |
These results suggest that derivatives of this compound could be effective against antibiotic-resistant strains, making it a candidate for further investigation in antibiotic development.
Antimalarial Properties
this compound has been explored for its potential as a lead compound in developing new antimalarial drugs. Its mechanism involves interference with heme detoxification in the malaria parasite. Quantitative data on its efficacy against different strains of Plasmodium have shown promising results, with IC values indicating effective inhibition of parasite growth.
Anticancer Research
The compound has also been investigated for its anticancer properties. Studies reveal that it exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Key findings include:
- Cell Culture Studies : Researchers assess cell viability and apoptosis in response to varying concentrations of this compound.
- Mechanistic Insights : Investigations into its impact on cancer-related pathways suggest potential targeting of key proteins involved in cancer progression.
- In Vivo Studies : Animal models have demonstrated tumor regression upon treatment with this compound.
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the industrial sector for:
- Production of Dyes and Pigments : Its chemical properties make it suitable for manufacturing specialty chemicals.
- Material Science : The compound's stability and reactivity allow it to be used in creating advanced materials.
Wirkmechanismus
The mechanism of action of 4-Chloroquinolin-8-ol involves its interaction with specific molecular targets within cells. It is known to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the disruption of cellular processes in pathogens. The compound can also interfere with the function of bacterial cell membranes, causing cell lysis and death. The exact molecular pathways and targets are still under investigation, but its broad-spectrum activity suggests multiple modes of action.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key structural analogs of 4-Chloroquinolin-8-ol and their properties:
Key Observations:
- Halogen Position: Chlorine at position 4 (this compound) versus 5 (Cloxyquin) alters electronic distribution, affecting binding to biological targets. Cloxyquin’s TRESK activation highlights positional selectivity .
- Halogen Type: Bromine substitution (4-Bromoquinolin-8-ol) increases molecular weight and may enhance electrophilic reactivity .
This compound:
Analogs:
Cloxyquin (5-Chloroquinolin-8-ol): Potent TRESK potassium channel activator (EC₅₀: 3.8 μM), making it a candidate for migraine prophylaxis . Demonstrates selectivity over other potassium channels, underscoring structure-activity relationships.
5,7-Dichloroquinolin-8-ol: Exhibits antiseptic properties similar to chlorquinaldol (5,7-dichloro-2-methylquinolin-8-ol), with dimerization via hydrogen bonds enhancing stability .
6-Chloroquinolin-8-ol: Positional isomer with uncharacterized biological activity; safety protocols mirror this compound .
Biologische Aktivität
4-Chloroquinolin-8-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
This compound, with the chemical formula CHClNO, features a chlorine atom at the 4-position and a hydroxyl group at the 8-position of the quinoline structure. This unique arrangement contributes to its solubility and biological activity, distinguishing it from similar compounds such as chloroquine and quinolin-8-ol .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics:
Pathogen | MIC (mg/mL) | Standard Drug MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 0.0625 | 0.125 |
Klebsiella pneumoniae | 0.25 | 0.125 |
Pseudomonas aeruginosa | 0.125 | 0.125 |
These results suggest that derivatives of this compound could be effective against antibiotic-resistant strains .
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly in the context of COVID-19. Studies have shown that compounds with the 8-hydroxyquinoline nucleus can inhibit viral replication, with increasing lipophilicity enhancing their antiviral efficacy. The mechanism appears to involve interference with viral entry or replication processes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound activates enzymes such as DT-diaphorase (NQO1), which are involved in redox reactions that can influence cellular responses to oxidative stress .
- Metal Chelation : Like other quinoline derivatives, it may act as a chelator for metal ions, which is crucial for the stability and function of various metalloproteins involved in cellular processes .
- Antioxidant Activity : Its structure allows it to scavenge free radicals, potentially reducing oxidative damage in cells .
Case Studies
Several studies have focused on the pharmacokinetics and therapeutic effects of this compound:
- Pharmacokinetics in Animal Models : In a study involving swine, pharmacokinetic parameters were analyzed after administration of halquinol (a related compound). The study found significant accumulation of metabolites over time, indicating that repeated dosing can lead to increased bioavailability and prolonged action .
- Anticancer Potential : A series of hybrids derived from quinoline structures were tested against cancer cell lines. The results demonstrated that modifications at specific positions on the quinoline ring could enhance anticancer activity, suggesting a pathway for developing targeted cancer therapies using derivatives of this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloroquinolin-8-ol, and how can purity be validated?
- Methodological Answer : A common synthesis involves reacting substituted anilines with hydrochloric acid under reflux. For example, a 49% yield was achieved by heating the precursor in 1N HCl at 111°C for 24 hours . Post-synthesis, purity validation requires:
- HPLC (High-Performance Liquid Chromatography) with UV detection for quantitative analysis.
- NMR (¹H and ¹³C) to confirm structural integrity, referencing peaks against known spectra (e.g., δ 8.5–9.0 ppm for quinoline protons) .
- Elemental Analysis to verify %C, %H, %N, and %Cl within ±0.4% of theoretical values (C₉H₆ClNO: C 59.53%, H 3.32%, N 7.70%, Cl 19.49%) .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include:
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability or structural analogs. For example, while 5-chloro-8-hydroxyquinoline derivatives show IC₅₀ values in the μM range for histone demethylases (e.g., KDM4C: 0.6 μM) , this compound’s activity remains understudied. To address gaps:
- Dose-Response Studies : Use standardized enzyme inhibition assays (e.g., AlphaScreen for demethylases) with triplicate measurements.
- Structural-Activity Relationship (SAR) : Compare with analogs like 5,7-dichloro-4-quinolyl ethers to identify critical substituents .
- Data Triangulation : Cross-validate findings via orthogonal methods (e.g., cellular assays vs. biochemical screens) .
Q. How can researchers design experiments to explore this compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : A multi-step approach is recommended:
Target Identification : Use chemoproteomics (e.g., affinity chromatography with tagged this compound).
Kinetic Studies : Perform Michaelis-Menten analyses to determine inhibition type (competitive/non-competitive).
Structural Analysis : Co-crystallize the compound with target enzymes (e.g., JmjC demethylases) for X-ray crystallography.
Cellular Validation : CRISPR knockouts or siRNA silencing of putative targets to confirm functional relevance .
Q. What methodologies address the compound’s stability under physiological conditions?
- Methodological Answer : Stability assays should include:
- pH-Dependent Degradation : Incubate in buffers (pH 2–9) at 37°C, monitoring degradation via LC-MS over 24–72 hours.
- Metabolic Stability : Use liver microsomes (human/rodent) to assess CYP450-mediated metabolism.
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to identify light-sensitive degradation products .
Q. Data Contradiction and Analysis
Q. How to interpret conflicting data on this compound’s role in metal chelation versus enzyme inhibition?
- Methodological Answer : The compound’s 8-hydroxyquinoline scaffold suggests dual functionality. To differentiate:
- Chelation Studies : Use UV-Vis titration with transition metals (e.g., Fe³⁺, Cu²⁺) to determine binding constants.
- Enzyme Assays +/- Metals : Compare inhibitory activity in metal-depleted vs. metal-supplemented buffers.
- Computational Modeling : Perform docking studies to predict binding pockets (e.g., metal-binding vs. catalytic sites) .
Q. Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?
- Answer :
- Synthesis : Document reaction parameters (temperature, solvent purity, catalyst lot numbers) per FAIR data principles .
- Bioassays : Adopt SOPs from journals like Bioorganic & Medicinal Chemistry (e.g., IC₅₀ determination with 95% confidence intervals) .
- Reporting : Use IUPAC nomenclature (e.g., “this compound” instead of abbreviations) and reference spectra in public databases (e.g., NIST Chemistry WebBook) .
Q. Tables for Comparative Analysis
Table 1. Bioactivity of 8-Hydroxyquinoline Derivatives
Compound | Target Enzyme | IC₅₀ (μM) | Reference |
---|---|---|---|
5-Chloro-8-hydroxyquinoline | KDM4C (Histone Demethylase) | 0.6 | |
IOX1 | KDM6B | 1.4 | |
This compound | Under investigation | N/A |
Table 2. Key Physicochemical Data for this compound
Property | Value | Method/Source |
---|---|---|
CAS Number | 57334-36-8 | NIST |
Molecular Formula | C₉H₆ClNO | Elemental Analysis |
Solubility in DMSO | >10 mM | Experimental |
Eigenschaften
IUPAC Name |
4-chloroquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPRJVQVGXOXRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327643 | |
Record name | 4-chloroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57334-36-8 | |
Record name | 4-Chloro-8-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57334-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.